molecular formula C18H20N6O3S B12155306 ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12155306
M. Wt: 400.5 g/mol
InChI Key: UQUPKKARGHJPHM-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • the synthesis of similar heterocyclic compounds often involves multistep reactions, including cyclization, esterification, and functional group transformations.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions due to its diverse functional groups:

        Oxidation: Oxidative processes could affect the thiazole or tetrazole rings.

        Reduction: Reduction reactions might target the carbonyl group or other functional moieties.

        Substitution: Substitution reactions could occur at the phenyl or ester groups.

    • Common reagents and conditions would depend on the specific reaction, but typical reagents include strong acids, bases, and reducing agents.
    • Major products would vary based on the reaction type and conditions.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse structure and potential biological activity.

      Anticancer Properties: Explore its effects on cancer cells, considering the tetrazole and thiazole rings.

      Antimicrobial Activity: Assess its antibacterial or antifungal properties.

      Industrial Applications: Investigate its use in materials science or as a building block for other compounds.

  • Mechanism of Action

    • The exact mechanism remains elusive, but it likely interacts with cellular targets due to its structural complexity.
    • Potential molecular targets could include enzymes, receptors, or signaling pathways.
  • Comparison with Similar Compounds

    Remember that the compound’s detailed synthesis and applications may require further research beyond the available information

    Biological Activity

    Ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate, identified by its CAS number 1574529-41-1, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by case studies and research findings.

    PropertyValue
    Molecular FormulaC₁₈H₂₀N₆O₃S
    Molecular Weight400.5 g/mol
    StructureChemical Structure

    Anticancer Activity

    Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. A study highlighted the effectiveness of thiazole derivatives in targeting various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against human lung adenocarcinoma cells (A549) with IC50 values indicating potent cytotoxicity .

    Case Study: Thiazole Derivatives in Cancer Treatment

    A systematic evaluation of thiazole derivatives demonstrated that modifications to the phenyl ring and the thiazole structure significantly impacted their anticancer efficacy. For example, the introduction of electron-donating groups like methyl at specific positions enhanced cytotoxic activity against various cancer types .

    Anticonvulsant Activity

    The anticonvulsant potential of thiazole derivatives has been extensively studied. This compound is hypothesized to share similar mechanisms with other thiazole compounds that have demonstrated efficacy in picrotoxin-induced convulsion models.

    Research Findings

    In a study involving multiple thiazole derivatives, several compounds exhibited significant anticonvulsant activity at doses as low as 30 mg/kg when tested in animal models. The presence of specific functional groups was found to correlate with enhanced activity .

    Antimicrobial Activity

    Thiazole derivatives also exhibit notable antimicrobial properties. Recent studies have shown that compounds similar to this compound possess broad-spectrum antimicrobial activity against various bacterial strains.

    Case Study: Antimicrobial Efficacy

    A comprehensive evaluation revealed that certain thiazole derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance antimicrobial potency .

    Properties

    Molecular Formula

    C18H20N6O3S

    Molecular Weight

    400.5 g/mol

    IUPAC Name

    ethyl 4-methyl-2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C18H20N6O3S/c1-5-27-17(26)14-11(4)19-18(28-14)20-16(25)13-8-6-12(7-9-13)15-21-23-24(22-15)10(2)3/h6-10H,5H2,1-4H3,(H,19,20,25)

    InChI Key

    UQUPKKARGHJPHM-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C)C

    Origin of Product

    United States

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